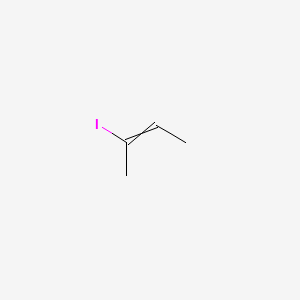

2-Iodobut-2-ene

描述

2-Iodobut-2-ene (C₄H₇I) is an iodinated alkene characterized by a vinylic iodine substituent on the second carbon of a butene chain. Its structure consists of a double bond between C2 and C3, with iodine directly bonded to C2. This configuration imparts unique reactivity due to the electron-withdrawing nature of iodine and the steric effects of the vinylic position. The compound is typically synthesized via halogenation of butene derivatives or through elimination reactions of vicinal diiodoalkanes. However, its thermal instability and sensitivity to light necessitate careful handling .

属性

IUPAC Name |

2-iodobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c1-3-4(2)5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZOKUDUBRHSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00709566 | |

| Record name | 2-Iodobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24298-08-6 | |

| Record name | 2-Iodobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

2-Iodobut-2-ene can be synthesized through several methods. One common synthetic route involves the halogenation of but-2-ene. This process typically uses iodine and a catalyst to facilitate the addition of the iodine atom to the butene molecule. Another method involves the reaction of but-2-ene with iodine monochloride (ICl) under controlled conditions to produce this compound .

化学反应分析

2-Iodobut-2-ene undergoes a variety of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of but-2-en-2-ol.

Addition Reactions: The double bond in this compound can react with hydrogen halides (e.g., HCl, HBr) to form the corresponding halogenated alkanes.

Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form buta-1,3-diene.

科学研究应用

2-Iodobut-2-ene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

作用机制

The mechanism of action of 2-iodobut-2-ene in chemical reactions typically involves the formation of a carbocation intermediate. The iodine atom, being a good leaving group, facilitates the generation of a positively charged carbon center, which can then undergo various nucleophilic attacks or rearrangements. This reactivity is exploited in synthetic organic chemistry to construct complex molecular architectures .

相似化合物的比较

Comparison with Similar Compounds

The properties and reactivity of 2-Iodobut-2-ene can be contextualized by comparing it to structurally analogous compounds, including positional isomers, haloalkenes, and iodine-containing heterocycles. Key comparisons are outlined below:

Positional Isomers: 1-Iodobut-1-ene and 3-Iodobut-1-ene

- Structure and Stability: In this compound, iodine’s vinylic position creates a rigid planar geometry, whereas 1-Iodobut-1-ene (iodine on terminal carbon) exhibits greater rotational freedom. This difference impacts thermal stability; this compound decomposes at lower temperatures due to steric strain and weaker C-I bond strength in the vinylic position . 3-Iodobut-1-ene, with iodine on a non-conjugated carbon, shows reduced resonance stabilization compared to this compound, leading to lower electrophilicity.

Haloalkenes: 2-Bromobut-2-ene and 2-Chlorobut-2-ene

- Reactivity :

- The C-I bond in this compound (bond length ~2.10 Å) is longer and weaker than C-Br (~1.90 Å) and C-Cl (~1.79 Å) bonds, making it a superior leaving group in nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, this also reduces its thermal stability .

- Reaction Rates : In elimination reactions, this compound undergoes dehydrohalogenation faster than bromo- or chloro-analogs due to iodide’s lower basicity and ease of bond cleavage.

Iodinated Heterocycles and Complexes

- Structural Comparisons: The iodobutoxy group in 4-(E)-[2-(4-Iodobutoxy)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one () features iodine in an aliphatic chain, contrasting with this compound’s vinylic iodine. The former’s C-I bond length (2.15–2.20 Å) aligns with typical aliphatic iodides, while vinylic C-I bonds are slightly shorter (2.10 Å) due to hybridization . In (E)-2-(2-Hydroxy-5-iodobenzylidene)-hydrazinecarboxamide (), iodine’s aromatic substitution results in distinct electronic effects. The compound’s planar geometry and resonance stabilization differ markedly from this compound’s non-aromatic system.

Iodobismuthates ()

- Applications and Stability :

Data Tables

Table 1: Physical and Structural Properties of Selected Iodoalkenes

| Compound | Boiling Point (°C) | C-I Bond Length (Å) | Thermal Decomposition Temp (°C) |

|---|---|---|---|

| This compound | ~120 (est.) | 2.10 (est.) | 80–100 |

| 1-Iodobut-1-ene | ~135 | 2.15 | 110–130 |

| 2-Bromobut-2-ene | ~95 | 1.90 | 150–170 |

| 2-Chlorobut-2-ene | ~75 | 1.79 | >200 |

Table 2: Reactivity in Cross-Coupling Reactions

| Compound | Reaction Rate (Relative to this compound) | Preferred Solvent |

|---|---|---|

| This compound | 1.0 (reference) | THF, DMF |

| 2-Bromobut-2-ene | 0.3–0.5 | DCM, Toluene |

| 1-Iodobut-1-ene | 0.7–0.8 | Ethanol, Acetonitrile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。